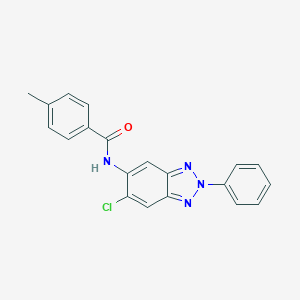![molecular formula C15H17BrN2O2S B251603 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B251603.png)
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has been synthesized for various scientific research applications. This compound is of particular interest due to its potential for use in the development of new drugs and therapies. In
作用機序
The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and spread of cancer cells, as well as the degeneration of neurons in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as protect neurons from oxidative stress and inflammation in neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is its potency. This compound has been shown to be highly effective in inhibiting cancer cell growth and protecting neurons from degeneration. However, one limitation is that the mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are many future directions for research on N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide. One area of interest is in the development of new drugs and therapies for cancer and neurodegenerative diseases. Another area of research is in understanding the mechanism of action of this compound, which could lead to the development of more effective treatments. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
合成法
The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 3-bromo-4-methoxybenzaldehyde with thioamide followed by reaction with 2,2-dimethylpropanoyl chloride. The resulting product is then purified using column chromatography.
科学的研究の応用
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been used in various scientific research applications. One of the most promising applications is in the development of new drugs and therapies. This compound has been shown to have potential as an anti-cancer agent, as well as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C15H17BrN2O2S |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H17BrN2O2S/c1-15(2,3)13(19)18-14-17-11(8-21-14)9-5-6-12(20-4)10(16)7-9/h5-8H,1-4H3,(H,17,18,19) |
InChIキー |
OZFOTWVDNFSEJM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br |
正規SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![2-({[(3,5-dimethylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251527.png)
![N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B251529.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251531.png)
![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)